FSG67

Description

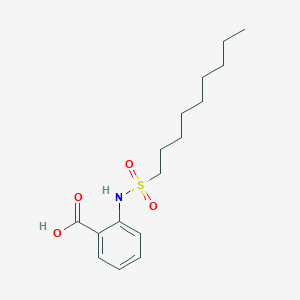

Structure

3D Structure

Properties

Molecular Formula |

C16H25NO4S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

2-(nonylsulfonylamino)benzoic acid |

InChI |

InChI=1S/C16H25NO4S/c1-2-3-4-5-6-7-10-13-22(20,21)17-15-12-9-8-11-14(15)16(18)19/h8-9,11-12,17H,2-7,10,13H2,1H3,(H,18,19) |

InChI Key |

WNFXEGWGYFRRJC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCS(=O)(=O)NC1=CC=CC=C1C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of FSG67 in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67 is a novel small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), the enzymes that catalyze the initial, rate-limiting step in the de novo synthesis of triglycerides and other glycerolipids. By targeting mitochondrial GPAT isoforms, particularly GPAT1 and GPAT2, this compound effectively reduces the synthesis of lysophosphatidic acid, a key precursor for both triglyceride and phospholipid synthesis. This mode of action leads to a significant reduction in lipid accumulation in various tissues, including adipose tissue and the liver. Preclinical studies in both in vitro and in vivo models have demonstrated that this compound administration decreases adiposity, enhances fatty acid oxidation, improves insulin sensitivity, and reduces food intake. These findings highlight GPAT inhibition by this compound as a promising therapeutic strategy for obesity and related metabolic disorders.

Introduction

The rising prevalence of obesity and its associated comorbidities, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), has underscored the urgent need for novel therapeutic interventions targeting the underlying mechanisms of excess lipid accumulation. The storage of surplus calories in the form of triglycerides is a central process in the development of obesity.[1][2] Glycerol-3-phosphate acyltransferases (GPATs) play a pivotal role in this process by catalyzing the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), the first committed step in the synthesis of acylglycerides, including triglycerides.[1][2][3]

This compound, a synthetic small-molecule inhibitor, has been identified as a potent inhibitor of GPAT activity. Its design was based on mimicking the structure of glycerol-3-phosphate and a saturated long-chain acyl-CoA. This technical guide provides a comprehensive overview of the mechanism of action of this compound in lipid metabolism, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways.

Core Mechanism of Action

The primary mechanism of action of this compound is the competitive inhibition of mitochondrial glycerol-3-phosphate acyltransferases, GPAT1 and GPAT2. These enzymes are located on the outer mitochondrial membrane and are crucial for the initial step of glycerolipid synthesis.

By inhibiting GPAT, this compound blocks the conversion of glycerol-3-phosphate and long-chain fatty acyl-CoAs into lysophosphatidic acid (LPA). This reduction in LPA availability has two major downstream effects on lipid metabolism:

-

Decreased Triglyceride Synthesis: LPA is a critical precursor for the synthesis of triglycerides. A reduction in LPA levels directly leads to a decrease in the production and storage of triglycerides in lipid droplets. This is observed as a reduction in the number and size of lipid droplets in adipocytes treated with this compound.

-

Increased Fatty Acid Oxidation: With the pathway for triglyceride synthesis inhibited, there is an increased availability of fatty acyl-CoAs. This surplus of fatty acids is shunted towards mitochondrial beta-oxidation for energy production. This is evidenced by a lower respiratory exchange ratio (RER) in mice treated with this compound, indicating a greater reliance on fat as an energy source.

The inhibition of GPAT by this compound has been shown to have a broad-spectrum effect, also impacting the activity of other GPAT isoforms like GPAT3.

Signaling Pathway of this compound Action

Figure 1: Core mechanism of this compound action in lipid metabolism.

Effects on Systemic Metabolism

In addition to its direct effects on lipid synthesis and oxidation, this compound has been shown to impact systemic metabolism, including food intake and insulin sensitivity.

-

Regulation of Food Intake: Administration of this compound in mice leads to a reduction in food consumption. This effect is, at least in part, mediated by the central nervous system. Studies have shown that this compound decreases the expression of orexigenic neuropeptides in the hypothalamus, such as Agouti-Related Protein (AgRP) and Neuropeptide Y (NPY).

-

Improved Insulin Sensitivity: Chronic treatment with this compound enhances glucose tolerance and insulin sensitivity in diet-induced obese mice. This is likely a consequence of reduced lipotoxicity due to decreased lipid accumulation in tissues like the liver and muscle.

Central and Peripheral Effects of this compound

Figure 2: Central and peripheral effects of this compound on metabolism.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay System | IC50 Value | Reference |

| Total Mitochondrial GPAT | Mouse Liver Mitochondria | 30.2 µM | |

| GPAT1 | Mouse Liver Mitochondria | 42.1 µM | |

| GPAT2 | Isolated Mitochondria | 42.1 µM | |

| Cellular Triglyceride Synthesis | 3T3-L1 Adipocytes | 33.9 µM | |

| Cellular Phosphatidylcholine Synthesis | 3T3-L1 Adipocytes | 36.3 µM | |

| Mitochondrial GPATs (general) | Isolated Mitochondria | 24.7 ± 2.1 µM |

Table 2: In Vivo Effects of Chronic this compound Treatment in Diet-Induced Obese (DIO) Mice

| Parameter | Treatment Group | Result | Reference |

| Body Weight | This compound (5 mg/kg/day, i.p.) | 12% gradual weight loss | |

| Pair-fed Controls | 6% weight loss | ||

| Fat Mass | This compound (5 mg/kg/day, i.p.) | Significant reduction | |

| Food Intake | This compound (5 mg/kg/day, i.p.) | Transiently decreased for 9-10 days | |

| Respiratory Exchange Ratio (RER) | This compound (5 mg/kg/day, i.p.) | Significantly decreased vs. pair-fed controls | |

| Glucose Tolerance | This compound (5 mg/kg/day, i.p.) | Increased | |

| Insulin Sensitivity | This compound (5 mg/kg/day, i.p.) | Increased |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of this compound.

GPAT Activity Assay

This assay measures the enzymatic activity of GPAT in isolated mitochondria.

-

Mitochondria Isolation: Liver mitochondria are isolated from mice by differential centrifugation.

-

Reaction Mixture: The assay is conducted in a reaction mixture containing Tris-HCl buffer, MgCl2, bovine serum albumin (BSA), dithiothreitol (DTT), NaF, [3H]glycerol-3-phosphate, and palmitoyl-CoA.

-

GPAT1 vs. GPAT2 Activity: To distinguish between GPAT1 and GPAT2 activity, N-ethylmaleimide (NEM) is used. GPAT1 is NEM-resistant, while GPAT2 is NEM-sensitive. Assays are run with and without 100 µM NEM.

-

This compound Treatment: this compound is added to the reaction mixture at various concentrations.

-

Measurement: The reaction is initiated by adding the mitochondrial protein. After incubation, the reaction is stopped, and the amount of radiolabeled lysophosphatidic acid formed is quantified by scintillation counting.

-

Data Analysis: IC50 values are calculated by plotting the percentage of GPAT inhibition against the logarithm of the this compound concentration.

3T3-L1 Adipocyte Culture and Treatment

The 3T3-L1 preadipocyte cell line is a standard model for studying adipogenesis.

-

Cell Culture and Differentiation: 3T3-L1 preadipocytes are cultured in DMEM with 10% calf serum. To induce differentiation into mature adipocytes, the cells are treated with a differentiation cocktail containing insulin, dexamethasone, and isobutylmethylxanthine (IBMX).

-

This compound Treatment: Differentiated 3T3-L1 adipocytes are treated with various concentrations of this compound for specified periods (e.g., 18-48 hours).

-

Lipid Droplet Staining: To visualize lipid accumulation, cells are fixed and stained with Oil Red O. The number and size of lipid droplets are then observed by microscopy.

-

Acylglyceride Synthesis Assay: To quantify the effect of this compound on lipid synthesis, cells are incubated with radiolabeled precursors (e.g., [14C]acetate or [3H]glycerol). Lipids are then extracted, separated by thin-layer chromatography (TLC), and the incorporation of radioactivity into triglycerides and phospholipids is measured.

Experimental Workflow for In Vitro Studies

Figure 3: Experimental workflow for 3T3-L1 adipocyte studies.

In Vivo Studies in Mice

Diet-induced obese (DIO) mice are a common model for studying obesity and metabolic syndrome.

-

Animal Model: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., PBS or RPMI 1640) and administered to the mice via intraperitoneal (i.p.) injection at specified doses (e.g., 5 mg/kg daily). Control groups include vehicle-treated and pair-fed mice.

-

Metabolic Monitoring: Body weight and food intake are measured daily.

-

Indirect Calorimetry: Mice are placed in metabolic cages to measure oxygen consumption (VO2) and carbon dioxide production (VCO2). These values are used to calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

-

Glucose and Insulin Tolerance Tests: These tests are performed to assess the effect of this compound on glucose homeostasis and insulin sensitivity.

-

Tissue Analysis: At the end of the study, tissues such as the liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are collected for analysis of lipid content and gene expression of lipogenic enzymes.

Conclusion

This compound represents a promising therapeutic candidate for the treatment of obesity and related metabolic disorders. Its well-defined mechanism of action, centered on the inhibition of the key lipogenic enzyme GPAT, leads to a multifaceted improvement in metabolic health. By reducing triglyceride synthesis, increasing fatty acid oxidation, and favorably modulating central appetite-regulating pathways, this compound addresses several of the core pathological features of metabolic syndrome. The data presented in this guide underscore the potential of GPAT inhibition as a therapeutic strategy and provide a solid foundation for further drug development efforts in this area.

References

The Role of FSG67 in Metabolic Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67, a small-molecule inhibitor of glycerol-3-phosphate acyltransferases (GPATs), has emerged as a critical tool in metabolic research. By blocking the initial and rate-limiting step in triacylglycerol and glycerophospholipid synthesis, this compound allows for the detailed investigation of the roles of these lipids in a multitude of physiological and pathological processes. This technical guide provides an in-depth overview of the function of this compound, its applications in metabolic research, and detailed experimental protocols.

Introduction: Glycerol-3-Phosphate Acyltransferases (GPATs)

Glycerol-3-phosphate acyltransferases (GPATs) are a family of enzymes that catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA). This is the first committed step in the de novo synthesis of triacylglycerols (TAGs) and glycerophospholipids, which are essential components of cell membranes and energy storage molecules.[1][2] In humans, there are four known GPAT isoforms: GPAM (GPAT1), GPAT2, GPAT3, and GPAT4.[1] These isoforms exhibit different tissue distributions and subcellular localizations, suggesting distinct physiological roles. Given their central role in lipid metabolism, GPATs have become attractive therapeutic targets for metabolic diseases such as obesity, diabetes, and non-alcoholic fatty liver disease (NAFLD).

This compound: A Potent GPAT Inhibitor

This compound is a synthetic, small-molecule inhibitor that demonstrates broad-spectrum activity against GPAT enzymes.[3] It has been instrumental in elucidating the metabolic consequences of GPAT inhibition in both in vitro and in vivo models.

Mechanism of Action

This compound exerts its effects by inhibiting the enzymatic activity of GPATs, thereby reducing the synthesis of LPA and downstream lipid products. This leads to a decrease in the cellular pools of diacylglycerols (DAGs) and TAGs.

Quantitative Effects of this compound

The inhibitory and physiological effects of this compound have been quantified in various experimental systems.

| Parameter | Value | Experimental System | Reference |

| IC50 (Total Mitochondrial GPAT) | 30.2 µM | Isolated mouse liver mitochondria | [1] |

| IC50 (GPAT1) | 42.1 µM | Isolated mouse liver mitochondria (NEM-treated) | |

| IC50 (GPAT2) | 42.1 µM | Isolated mouse liver mitochondria | |

| IC50 (Cellular Triglyceride Synthesis) | 33.9 µM | 3T3-L1 adipocytes | |

| IC50 (Phosphatidylcholine Synthesis) | 36.3 µM | 3T3-L1 adipocytes | |

| Body Weight Reduction (Chronic Dosing) | 12% | Diet-induced obese (DIO) mice (5 mg/kg daily) | |

| Reduction in Food Intake (Acute Dose) | ~65% | Lean and DIO mice (20 mg/kg) | |

| Fat Mass Loss | Specific to fat mass | DIO mice | |

| Respiratory Exchange Ratio (RER) | Decreased | DIO mice on high-fat diet |

Applications of this compound in Metabolic Research

Obesity and Energy Metabolism

Studies utilizing this compound have provided significant insights into the role of de novo lipogenesis in energy homeostasis.

-

Reduced Adiposity and Body Weight: Chronic administration of this compound to diet-induced obese (DIO) mice leads to a significant reduction in body weight, primarily due to a loss of fat mass. This effect is attributed to both a decrease in food intake and an increase in fat oxidation.

-

Increased Fat Oxidation: this compound treatment leads to a decrease in the respiratory exchange ratio (RER), indicating a metabolic shift towards increased fatty acid oxidation for energy production.

-

Central Nervous System Effects: Intracerebroventricular administration of this compound suppresses food intake, suggesting a direct effect on hypothalamic circuits that regulate appetite. Specifically, this compound has been shown to decrease the expression of orexigenic neuropeptides AgRP and NPY.

Insulin Sensitivity and Glucose Homeostasis

GPAT inhibition with this compound has been shown to improve insulin sensitivity.

-

Enhanced Glucose Tolerance: Chronic treatment with this compound improves glucose tolerance in DIO mice. This is likely due to reduced lipid accumulation in insulin-sensitive tissues like the liver and muscle.

-

Increased Insulin Sensitivity: The improved glucose tolerance is accompanied by enhanced insulin sensitivity. This may be linked to the role of muscle GPAT in insulin resistance.

Liver Regeneration

Recent research has uncovered a role for GPAT-mediated lipid synthesis in liver regeneration.

-

Inhibition of Liver Regeneration: In a model of acetaminophen (APAP)-induced liver injury, this compound was found to blunt liver regeneration. This was evidenced by a reduced expression of the proliferation marker PCNA.

-

Modulation of Wnt/β-catenin Signaling: this compound treatment was shown to decrease the phosphorylation of GSK3β, a key component of the Wnt/β-catenin signaling pathway, which is crucial for cell proliferation. This leads to reduced expression of the downstream target cyclin D1.

Cancer Metabolism

The role of de novo lipogenesis in cancer cell proliferation and survival is an active area of research.

-

Anti-leukemic Properties: In models of Acute Myeloid Leukemia (AML), inhibiting GPAM with this compound induces mitochondrial fission, decreases oxidative phosphorylation, and inhibits the proliferation of AML cells. Importantly, these effects were observed without harming normal hematopoietic cells.

Key Experimental Protocols

In Vivo Studies in Diet-Induced Obese (DIO) Mice

-

Animal Model: Male C57BL/6J mice are typically used. Obesity is induced by feeding a high-fat diet (e.g., 60% kcal from fat) for several weeks.

-

This compound Administration: this compound is dissolved in a suitable vehicle (e.g., PBS or RPMI 1640) and administered via intraperitoneal (i.p.) injection. Doses can range from acute (e.g., 20 mg/kg) to chronic (e.g., 5 mg/kg daily).

-

Metabolic Monitoring:

-

Body Weight and Food Intake: Measured daily.

-

Indirect Calorimetry: To determine oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure.

-

Glucose and Insulin Tolerance Tests (GTT and ITT): To assess glucose homeostasis and insulin sensitivity.

-

-

Tissue Analysis: At the end of the study, tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT) are collected for analysis of lipid content (e.g., Oil Red O staining) and gene expression (e.g., RT-qPCR for lipogenic enzymes).

In Vitro GPAT Activity Assay

-

Source of Enzyme: Mitochondria are isolated from mouse liver or other tissues of interest.

-

Assay Principle: The assay measures the incorporation of radiolabeled glycerol-3-phosphate into lysophosphatidic acid.

-

Procedure:

-

Isolated mitochondria are incubated with a reaction mixture containing [14C]glycerol-3-phosphate, fatty acyl-CoA, and other necessary cofactors.

-

To differentiate between GPAT1 and GPAT2 activity, N-ethylmaleimide (NEM) can be included, as it inhibits GPAT2.

-

Varying concentrations of this compound are added to determine the IC50.

-

The reaction is stopped, and lipids are extracted.

-

The amount of radiolabeled product is quantified by scintillation counting.

-

Cell-Based Assays for Acylglyceride Synthesis

-

Cell Line: 3T3-L1 preadipocytes are differentiated into mature adipocytes.

-

Assay Principle: Measures the incorporation of a radiolabeled precursor (e.g., [14C]acetate or [3H]glycerol) into triglycerides and phospholipids.

-

Procedure:

-

Differentiated 3T3-L1 adipocytes are treated with various concentrations of this compound.

-

A radiolabeled precursor is added to the culture medium.

-

After an incubation period, cells are harvested, and lipids are extracted.

-

Triglycerides and phospholipids are separated by thin-layer chromatography (TLC).

-

The radioactivity in the corresponding lipid spots is quantified to determine the rate of synthesis.

-

Signaling Pathways and Experimental Workflows

This compound Signaling in Liver Regeneration

Caption: this compound inhibits GPAT, reducing phosphatidic acid levels and altering Wnt/β-catenin signaling, thereby impairing liver cell proliferation.

Experimental Workflow for In Vivo Metabolic Studies

Caption: Workflow for assessing the metabolic effects of this compound in diet-induced obese mice, from model creation to final analysis.

Conclusion

This compound is a powerful pharmacological tool that has significantly advanced our understanding of the role of de novo lipogenesis in health and disease. Its ability to inhibit GPAT enzymes has allowed researchers to dissect the intricate connections between lipid metabolism, energy homeostasis, cell signaling, and disease progression. Future research with this compound and the development of more isoform-specific GPAT inhibitors will undoubtedly continue to uncover novel therapeutic avenues for a range of metabolic disorders and cancers.

References

FSG67 as a Glycerol-3-Phosphate Acyltransferase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycerol-3-phosphate acyltransferase (GPAT) enzymes catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides and phospholipids. This central role in lipid metabolism has positioned GPAT as a compelling therapeutic target for a range of metabolic diseases, including obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD). FSG67, a small molecule inhibitor of GPAT, has emerged as a critical tool for investigating the pharmacological inhibition of this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, inhibitory activity, and the experimental protocols utilized to characterize its effects.

Introduction to Glycerol-3-Phosphate Acyltransferase (GPAT)

The GPAT enzyme family consists of four known isoforms in mammals, each with distinct tissue distribution and subcellular localization. GPAT1 and GPAT2 are located on the outer mitochondrial membrane, while GPAT3 and GPAT4 reside in the endoplasmic reticulum.[1][2] These enzymes catalyze the acylation of glycerol-3-phosphate to form lysophosphatidic acid (LPA), a crucial precursor for the synthesis of both triglycerides for energy storage and phospholipids for membrane structure.[1][3][4] By controlling this first committed step, GPATs are pivotal regulators of cellular lipid homeostasis. Dysregulation of GPAT activity is implicated in the pathogenesis of metabolic syndrome, making its inhibition a promising strategy for therapeutic intervention.

This compound: A Novel GPAT Inhibitor

This compound, chemically known as 2-(nonylsulfonamido)benzoic acid, is a synthetic, small-molecule inhibitor designed to target GPAT. Its development was based on the crystalline structure of squash GPAT, aiming to mimic the phosphate group of glycerol-3-phosphate and the long-chain acyl-CoA substrate. This compound has been shown to have a broad-spectrum inhibitory effect on GPAT activity, affecting multiple isoforms.

Mechanism of Action

This compound competitively inhibits GPAT, thereby reducing the production of lysophosphatidic acid. This reduction in LPA curtails the downstream synthesis of triglycerides and phospholipids. By limiting the availability of these key lipid molecules, this compound can modulate cellular processes such as lipid storage, membrane composition, and signaling pathways that are dependent on lipid-derived second messengers.

Quantitative Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified across various experimental systems. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy against different GPAT isoforms and in cellular and subcellular contexts.

| Target | Experimental System | IC50 Value (µM) | Reference |

| GPAT | General | 24 | |

| Mitochondrial GPATs | Isolated Mitochondria | 24.7 ± 2.1 | |

| Total Mitochondrial GPAT | Isolated Mitochondria | 30.2 | |

| GPAT1 | Isolated Mitochondria (NEM-insensitive) | 42.1 | |

| Triglyceride Synthesis | 3T3-L1 Adipocytes | 33.9 | |

| Oxidative Metabolism | Mature Adipocytes | 27.7 ± 4.4 |

Key Signaling Pathways and Cellular Processes Modulated by this compound

Inhibition of GPAT by this compound initiates a cascade of effects that extend beyond the direct reduction of glycerolipid synthesis. It influences key signaling pathways and cellular processes integral to metabolism and cell fate.

Glycerolipid Synthesis Pathway

The primary effect of this compound is the direct inhibition of the first step in the glycerolipid synthesis pathway. This leads to a reduction in the downstream products, lysophosphatidic acid (LPA), phosphatidic acid (PA), diacylglycerol (DAG), triglycerides (TAG), and various phospholipids.

References

- 1. Glycerol-3-phosphate acyltransferases and metabolic syndrome: recent advances and future perspectives | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

- 2. Glycerol-3-phosphate acyltransferases: Rate limiting enzymes of triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sn-Glycerol-3-phosphate acyltransferases in plants - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FSG67 in the Investigation of Triglyceride Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor FSG67 and its application in the study of triglyceride synthesis. This compound is a valuable tool for elucidating the enzymatic activity and regulatory pathways governing lipid metabolism, offering significant potential for the development of therapeutics targeting metabolic diseases.

Introduction to this compound and Triglyceride Synthesis

Triglycerides are the primary form of energy storage in eukaryotes, and their synthesis is a fundamental metabolic process. The initial and rate-limiting step in de novo triglyceride synthesis is catalyzed by the enzyme glycerol-3-phosphate acyltransferase (GPAT). This enzyme facilitates the acylation of glycerol-3-phosphate to form lysophosphatidic acid, a crucial intermediate in the pathway.

This compound is a potent and specific inhibitor of GPAT enzymes, making it an indispensable pharmacological tool for studying the intricate details of triglyceride biosynthesis. By blocking the first committed step, this compound allows for the investigation of the downstream consequences of reduced triglyceride synthesis and the elucidation of the roles of various GPAT isoforms in metabolic health and disease.

Mechanism of Action of this compound

This compound primarily exerts its inhibitory effect on the mitochondrial GPAT isoforms, GPAT1 and GPAT2.[1] It acts as a competitive inhibitor, effectively reducing the production of lysophosphatidic acid and subsequently, triglycerides and other glycerolipids. This targeted inhibition allows researchers to dissect the specific contributions of mitochondrial GPATs to overall lipid homeostasis.

Quantitative Data on this compound Activity

The efficacy of this compound in inhibiting GPAT activity and triglyceride synthesis has been quantified in various experimental models. The following tables summarize key quantitative data.

| Parameter | Cell/Tissue Type | Value | Reference |

| IC50 for Triglyceride Synthesis | 3T3-L1 Adipocytes | 33.9 µM | [1] |

| IC50 for Phosphatidylcholine Synthesis | 3T3-L1 Adipocytes | 36.3 µM | [1] |

| IC50 for total mitochondrial GPAT | Mouse Liver Mitochondria | 30.2 µM | [1] |

| IC50 for GPAT1 | Mouse Liver Mitochondria | 42.1 µM | [1] |

| Gene | Tissue | Effect of this compound Treatment | Reference |

| Acetyl-CoA Carboxylase 1 (ACC1) | White Adipose Tissue | Decreased Expression | |

| Fatty Acid Synthase (FAS) | White Adipose Tissue | Decreased Expression | |

| Mitochondrial GPAT (GPAT1) | White Adipose Tissue | Decreased Expression | |

| Acetyl-CoA Carboxylase 1 (ACC1) | Liver | Decreased Expression | |

| Fatty Acid Synthase (FAS) | Liver | Decreased Expression | |

| Mitochondrial GPAT (GPAT1) | Liver | Decreased Expression |

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound to study triglyceride synthesis.

In Vitro Triglyceride Synthesis Assay in 3T3-L1 Adipocytes

This protocol details the measurement of de novo triglyceride synthesis in cultured 3T3-L1 adipocytes using radiolabeled glycerol.

Materials:

-

Differentiated 3T3-L1 adipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

[³H]-glycerol

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)

-

Thin-layer chromatography (TLC) plates

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)

-

Scintillation counter and fluid

Procedure:

-

Culture 3T3-L1 preadipocytes to confluence and differentiate into mature adipocytes.

-

On the day of the assay, wash the cells with warm PBS.

-

Pre-incubate the cells with varying concentrations of this compound in serum-free DMEM for 1-2 hours.

-

Add [³H]-glycerol to each well and incubate for a defined period (e.g., 2-4 hours) to allow for incorporation into triglycerides.

-

Terminate the assay by washing the cells with ice-cold PBS.

-

Extract total lipids from the cells using a suitable organic solvent mixture.

-

Separate the lipid classes by spotting the lipid extracts onto a TLC plate and developing it in an appropriate solvent system.

-

Visualize the lipid spots (e.g., using iodine vapor) and scrape the triglyceride spots into scintillation vials.

-

Quantify the amount of incorporated [³H]-glycerol in the triglyceride fraction using a scintillation counter.

-

Normalize the results to the total protein content of the cell lysate.

GPAT Activity Assay

This protocol describes the measurement of GPAT activity in isolated mitochondria, a key target of this compound.

Materials:

-

Isolated mitochondria from liver or other tissues

-

Assay buffer (e.g., 75 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[³H]-glycerol-3-phosphate

-

Palmitoyl-CoA (or other fatty acyl-CoA substrate)

-

This compound

-

Bovine serum albumin (BSA)

-

Stop solution (e.g., butanol)

-

Scintillation counter and fluid

Procedure:

-

Isolate mitochondria from the tissue of interest using standard differential centrifugation methods.

-

Prepare a reaction mixture containing the assay buffer, BSA, and [³H]-glycerol-3-phosphate.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the mitochondrial preparation and palmitoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding a stop solution.

-

Extract the lipid-soluble product (lysophosphatidic acid) into the organic phase.

-

Quantify the radioactivity in the organic phase using a scintillation counter.

-

Calculate the specific activity of GPAT (nmol/min/mg protein).

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This protocol outlines the steps for analyzing the effect of this compound on the expression of genes involved in triglyceride synthesis.

Materials:

-

3T3-L1 adipocytes or tissue samples treated with this compound

-

RNA extraction kit

-

Reverse transcription kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for target genes (e.g., Fasn, Acaca, Gpam) and a reference gene (e.g., Actb, Gapdh)

-

Real-time PCR instrument

Procedure:

-

Treat 3T3-L1 adipocytes or animal models with this compound for the desired duration.

-

Isolate total RNA from the cells or tissues using a commercial RNA extraction kit.

-

Assess the quality and quantity of the extracted RNA using spectrophotometry and gel electrophoresis.

-

Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.

-

Set up the qPCR reactions containing the cDNA template, qPCR master mix, and gene-specific primers.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the amplification data to determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression levels using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Visualizing the Impact of this compound: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental processes discussed in this guide.

Figure 1: this compound Inhibition of the Triglyceride Synthesis Pathway.

Figure 2: Regulatory Signaling Pathways Influenced by this compound.

References

The GPAT Inhibitor FSG67: A Deep Dive into its In Vivo Effects on Fatty Acid Oxidation

For Researchers, Scientists, and Drug Development Professionals

Abstract

FSG67, a small molecule inhibitor of glycerol-3-phosphate acyltransferase (GPAT), has emerged as a promising pharmacological agent for modulating lipid metabolism. This technical guide provides a comprehensive overview of the in vivo effects of this compound on fatty acid oxidation, drawing from key preclinical studies. It details the experimental methodologies employed to elucidate its mechanism of action and presents quantitative data in a structured format. Furthermore, this document visualizes the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's metabolic impact.

Introduction

Glycerol-3-phosphate acyltransferases (GPATs) catalyze the initial and rate-limiting step in the synthesis of triglycerides and other glycerolipids.[1][2] By inhibiting this crucial enzymatic step, this compound effectively redirects fatty acids away from storage and towards oxidative pathways. In preclinical models of diet-induced obesity (DIO), this compound has demonstrated significant effects on energy balance, including reduced food intake, decreased adiposity, and enhanced insulin sensitivity, largely attributable to an increase in fatty acid oxidation.[1][3] This document serves as a technical resource for researchers investigating lipid metabolism and the therapeutic potential of GPAT inhibition.

Mechanism of Action

This compound is an inhibitor of Glycerol 3-Phosphate Acyltransferase (GPAT) with an IC50 of 24 μM.[4] GPATs are responsible for the acylation of glycerol-3-phosphate to form lysophosphatidic acid, the first committed step in the de novo synthesis of triglycerides. By blocking this pathway, this compound is thought to increase the intracellular pool of fatty acids available for mitochondrial β-oxidation.

The proposed mechanism of action for this compound's effect on fatty acid oxidation is visualized in the following signaling pathway diagram:

Caption: this compound inhibits GPAT, redirecting fatty acids to oxidation.

In Vivo Effects on Fatty Acid Oxidation: Quantitative Data

Studies in diet-induced obese (DIO) mice have provided quantitative evidence of this compound's impact on fatty acid oxidation and related metabolic parameters.

| Parameter | Treatment Group | Result | Fold/Percent Change | Reference |

| Respiratory Exchange Ratio (RER) | This compound-treated DIO mice vs. Pair-fed controls | Decreased | Further decreased beyond pair-fed controls, indicating enhanced fat oxidation | |

| Body Weight | DIO mice treated with this compound (5 mg/kg daily) | 12% weight loss | 6% greater weight loss than pair-fed controls | |

| Fat Mass | DIO mice treated with this compound | Decreased | Weight was lost specifically from fat mass | |

| Energy Intake | DIO mice treated with this compound | Decreased | Transient 9- to 10-day hypophagia | |

| Oxygen Consumption | This compound-treated mice vs. Hypophagic controls | Partially protected against decrease | Not specified | |

| Glucose Tolerance | Chronic this compound-treated DIO mice | Increased | Not specified | |

| Insulin Sensitivity | Chronic this compound-treated DIO mice | Increased | Not specified |

Key Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature on this compound.

Indirect Calorimetry

This protocol is used to assess energy expenditure and substrate utilization (fat vs. carbohydrate oxidation) by measuring oxygen consumption (VO2) and carbon dioxide production (VCO2).

Caption: Workflow for in vivo indirect calorimetry experiments.

Animal Models and Drug Administration

-

Animal Model: Diet-induced obese (DIO) mice are a common model.

-

This compound Preparation: this compound is dissolved and neutralized as needed with NaOH in a suitable vehicle such as glucose-free RPMI 1640 or PBS.

-

Administration: this compound is administered via intraperitoneal (IP) injection.

-

Dosage:

-

Acute studies: A single IP dose of 5 or 20 mg/kg.

-

Chronic studies: Daily IP injections of 5 mg/kg.

-

Body Composition Analysis

-

Method: Quantitative nuclear magnetic resonance (qNMR), for example, using an EchoMRI-100, is used to measure fat mass, lean mass, and water mass.

Glucose and Insulin Tolerance Tests

-

Glucose Tolerance Test (GTT): Performed to assess the ability to clear a glucose load. Typically involves fasting the mice, administering a bolus of glucose, and measuring blood glucose at multiple time points.

-

Insulin Tolerance Test (ITT): Used to evaluate insulin sensitivity by administering insulin and measuring the subsequent drop in blood glucose.

Central Nervous System Effects

This compound also exhibits effects within the central nervous system (CNS). Intracerebroventricular administration of this compound in mice led to a reduction in body weight and suppression of feeding. This suggests a direct action on the CNS, potentially through increased fatty acid oxidation in hypothalamic neurons, leading to elevated ATP levels and reduced activity of orexigenic neuropeptides like AgRP and NPY.

Caption: Proposed CNS mechanism of this compound on feeding behavior.

Conclusion

The available preclinical data strongly indicate that this compound enhances fatty acid oxidation in vivo. This is achieved through the inhibition of GPAT, which diverts fatty acids from triglyceride synthesis to mitochondrial β-oxidation. The resulting metabolic phenotype of reduced adiposity and improved glucose homeostasis in DIO mice underscores the therapeutic potential of GPAT inhibition for obesity and related metabolic disorders. Further research, including clinical trials, is warranted to translate these promising preclinical findings to human applications. As of now, there is no publicly available information on clinical trials involving this compound.

References

An In-depth Technical Guide to the Chemical Properties of FSG67

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of FSG67, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT). The information presented herein is intended to support researchers, scientists, and drug development professionals in their investigation and potential application of this compound.

Chemical and Physical Properties

This compound, scientifically known as 2-(nonylsulfonamido)benzoic acid, is a small molecule inhibitor of the enzyme glycerol-3-phosphate acyltransferase (GPAT).[1][2][3] This enzyme catalyzes the initial and rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids. By inhibiting GPAT, this compound has been shown to exert significant effects on lipid metabolism, making it a valuable tool for research in obesity, metabolic syndrome, and oncology.[4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Common Name | 2-(Nonylsulfonamido)benzoic acid | |

| CAS Number | 1158383-34-6 | |

| Molecular Formula | C₁₆H₂₅NO₄S | |

| Molecular Weight | 327.4 g/mol | |

| Solubility | DMSO, Ethanol | |

| Storage Temperature | -20°C |

Biological Activity and Quantitative Data

This compound is a well-characterized inhibitor of GPAT, with a demonstrated ability to modulate lipid metabolism in both in vitro and in vivo models. Its primary mechanism of action is the competitive inhibition of GPAT, leading to a reduction in the synthesis of lysophosphatidic acid, a key precursor for various lipids.

Table 2: In Vitro Inhibitory Activity of this compound

| Target | IC₅₀ | Assay Conditions | Source |

| Glycerol 3-Phosphate Acyltransferase (GPAT) | 24 µM | Not Specified | |

| Total Mitochondrial GPAT | 30.2 µM | Mouse liver mitochondria | |

| GPAT1 | 42.1 µM | Mouse liver mitochondria in the presence of NEM |

Table 3: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Dosage | Effect | Source |

| Body Weight | 5 mg/kg, daily | Gradual 12% weight loss | |

| Food Intake | 5 mg/kg, daily | Transient 9- to 10-day hypophagia | |

| Fat Mass | 5 mg/kg, daily | Weight was lost specifically from fat mass | |

| Glucose Tolerance & Insulin Sensitivity | Chronic administration | Increased |

Experimental Protocols

In Vivo Study of this compound in a Mouse Model of Acetaminophen Overdose

This protocol describes the in vivo administration of this compound to mice following acetaminophen (APAP) induced liver injury to study its effects on liver regeneration.

-

Animal Model: Male C57BL/6J mice.

-

APAP Induction: A single dose of 300 mg/kg APAP is administered to induce liver toxicity.

-

This compound Administration: this compound is administered at a dose of 20 mg/kg at 3, 24, and 48 hours post-APAP injection.

-

Vehicle Control: A vehicle control (e.g., DMSO) is administered on the same schedule.

-

Sample Collection: Blood and liver tissues are collected at multiple time points for analysis.

-

Analysis: Tissues are analyzed for markers of liver injury, oxidative stress, and cell proliferation (e.g., PCNA expression).

GPAT Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound on GPAT in isolated mouse liver mitochondria.

-

Mitochondria Isolation: Isolate mitochondria from mouse liver tissue using standard differential centrifugation methods.

-

Reaction Mixture: Prepare a reaction mixture containing the isolated mitochondria, buffer, and necessary co-factors.

-

Inhibitor Addition: Add varying concentrations of this compound (e.g., 0.2–122.2 μM) to the reaction mixture.

-

GPAT1 vs. Total GPAT Activity: To distinguish between GPAT1 and total mitochondrial GPAT activity, N-ethylmaleimide (NEM) can be included in the assay, as GPAT1 is NEM-resistant.

-

Enzyme Reaction: Initiate the enzymatic reaction and measure the incorporation of a radiolabeled substrate.

-

IC₅₀ Determination: Calculate the IC₅₀ value by plotting the percentage of GPAT activity against the logarithm of the this compound concentration.

Signaling Pathways and Experimental Workflows

Wnt/β-catenin Signaling Pathway Altered by this compound

This compound has been shown to blunt liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of this compound's effect on the Wnt/β-catenin signaling pathway.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

Caption: A generalized experimental workflow for in vivo studies involving this compound.

References

- 1. The inhibitor of glycerol 3-phosphate acyltransferase this compound blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. agscientific.com [agscientific.com]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on FSG67 and its Impact on Insulin Sensitivity in Mice

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor FSG67 and its significant effects on insulin sensitivity in murine models. The document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental designs.

Executive Summary

This compound is a pharmacological inhibitor of glycerol-3-phosphate acyltransferases (GPATs), enzymes that catalyze the initial and rate-limiting step in the de novo synthesis of glycerolipids, including triglycerides.[1] Research in diet-induced obese (DIO) mice has demonstrated that administration of this compound leads to a reduction in body weight, adiposity, and food intake.[2][3] Crucially, chronic treatment with this compound has been shown to resolve hepatic steatosis and enhance both glucose tolerance and insulin sensitivity.[1][2] These findings highlight GPAT inhibition by molecules like this compound as a promising therapeutic strategy for managing obesity and related metabolic disorders such as type 2 diabetes.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes from studies investigating the effects of this compound in mice.

Table 1: Effects of Acute this compound Treatment on Body Weight in Lean and DIO Mice

| Mouse Strain | Treatment Group | Initial Body Weight (g) | Body Weight Change (%) | p-value |

| Lean (C57BL/6J) | Vehicle | 24.0 ± 0.5 | +2.5 ± 0.5 | < 0.0001 |

| Lean (C57BL/6J) | This compound (20 mg/kg) | 27.0 ± 0.9 | -3.7 ± 0.9 | < 0.0001 |

| Lean (C57BL/6J) | Fasted (18h) | 25.2 ± 0.7 | -15.5 ± 0.7 | < 0.0001 |

| DIO (C57BL/6J) | Vehicle | 40.2 ± 1.2 | - | - |

| DIO (C57BL/6J) | This compound (20 mg/kg) | 41.5 ± 1.5 | Significant Loss | 0.0004 |

Table 2: Effects of Chronic this compound Treatment on Body Weight and Energy Intake in DIO Mice

| Treatment Group | Duration | Body Weight Loss (%) | Average Daily Energy Intake (kcal) | p-value (vs. Vehicle) |

| Vehicle | 9 days | - | 14.4 ± 0.3 | - |

| This compound (5 mg/kg/day) | 9 days | 12.1 ± 3.6 | 10.1 ± 0.5 | < 0.05 |

| Pair-fed | 9 days | 5.5 ± 2.0 | 10.1 ± 0.5 | ns |

Table 3: Effects of this compound on Glucose Tolerance and Insulin Sensitivity in DIO Mice

| Parameter | Vehicle Control | This compound-treated (5 mg/kg/day) | Pair-fed Control |

| Glucose Tolerance Test (GTT) | Impaired | Improved | Intermediate |

| GTT Glucose AUC | Significantly Higher | Significantly Lower | Intermediate |

| Serum Insulin during GTT | Elevated | Reduced | Intermediate |

Table 4: In Vitro Inhibition of Acylglyceride Synthesis by this compound in 3T3-L1 Adipocytes

| Synthesis Pathway | IC50 (µM) | p-value | r² |

| Triglyceride Synthesis | 33.9 | 0.023 | 0.86 |

| Phosphatidylcholine Synthesis | 36.3 | 0.015 | 0.89 |

Signaling Pathways and Mechanism of Action

This compound exerts its effects primarily through the inhibition of GPAT enzymes, which are crucial for the synthesis of phosphatidic acid (PA) and subsequently, various glycerolipids. By blocking this pathway, this compound is thought to reduce the availability of lipid signaling molecules that contribute to insulin resistance. Additionally, research has indicated that this compound can influence other signaling pathways, such as the Wnt/β-catenin pathway, by affecting the phosphorylation of GSK3β.

Caption: Mechanism of this compound action on insulin sensitivity.

Experimental Protocols

-

Animals: Male C57BL/6J mice were used in the cited studies. For diet-induced obesity models, mice were fed a high-fat diet.

-

This compound Formulation: this compound was dissolved and neutralized with NaOH in glucose-free RPMI 1640 or PBS.

-

Administration: this compound was administered via intraperitoneal (IP) injection. Dosing regimens varied between acute (single dose of 5 or 20 mg/kg) and chronic (daily dose of 5 mg/kg) studies.

Caption: General workflow for in vivo studies of this compound in mice.

-

Glucose Tolerance Test (GTT): Following an overnight fast, mice were administered a glucose bolus (1 g/kg) via IP injection. Blood glucose levels were measured from tail vein blood at specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-injection.

-

Insulin Tolerance Test (ITT): After a brief fasting period, mice were injected with insulin (IP). Blood glucose levels were subsequently monitored at regular intervals to assess the rate of glucose clearance.

-

Tissue Harvesting: White adipose tissue and liver samples were collected from mice.

-

RNA Extraction and RT-PCR: Total RNA was extracted from the tissues, and quantitative real-time PCR (RT-PCR) was performed to measure the expression levels of genes involved in lipogenesis (e.g., ACC1, FAS, GPAT1) and fatty acid oxidation (e.g., CPT-1, UCP-2).

-

Cell Culture: 3T3-L1 pre-adipocytes were differentiated into mature adipocytes.

-

This compound Treatment: Differentiated 3T3-L1 cells were treated with varying concentrations of this compound.

-

Acylglyceride Synthesis Assay: The rate of triglyceride and phosphatidylcholine synthesis was measured using radiolabeled precursors, followed by thin-layer chromatography to separate and quantify the lipids.

Conclusion

References

- 1. Update on glycerol-3-phosphate acyltransferases: the roles in the development of insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological glycerol-3-phosphate acyltransferase inhibition decreases food intake and adiposity and increases insulin sensitivity in diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Preclinical Evaluation of FSG67 in Ovarian Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research on the effects of FSG67 specifically on ovarian cancer cells is not extensively available in the public domain. However, this compound is identified as a potential anticancer agent that targets Glycerol-3-phosphate acyltransferase (GPAM).[1] GPAM is notably overexpressed in ovarian cancer and is associated with a poorer prognosis, making it a promising therapeutic target.[1][2] This guide, therefore, explores the anticipated effects of a GPAM inhibitor like this compound on ovarian cancer cells, based on the known roles of GPAM and established experimental protocols in ovarian cancer research.

Introduction

Ovarian cancer remains the most lethal gynecological malignancy, primarily due to late-stage diagnosis and the development of chemoresistance.[3][4] The metabolic reprogramming of cancer cells is a key factor in tumor progression and therapeutic resistance. One such metabolic enzyme, Glycerol-3-phosphate acyltransferase (GPAM), has emerged as a potential therapeutic target in ovarian cancer. GPAM is the rate-limiting enzyme in the synthesis of triacylglycerols and phospholipids, and its elevated expression in ovarian cancer correlates with poor patient outcomes.

This compound, a known inhibitor of GPAM, has demonstrated anti-leukemic properties and holds promise for other cancers. This document outlines a preclinical framework for evaluating the effects of this compound on ovarian cancer cells, focusing on its potential to disrupt key signaling pathways, inhibit cell proliferation and migration, and induce apoptosis.

The Role of GPAM in Ovarian Cancer Signaling

GPAM's role in ovarian cancer extends beyond its metabolic functions; it is implicated in signaling pathways that promote cell migration and survival. A key mechanism involves the production of lysophosphatidic acid (LPA), a signaling lipid that influences cell migration. GPAM's activity contributes to the intracellular pool of LPA, which can then activate downstream signaling cascades.

Below is a diagram illustrating the proposed signaling pathway involving GPAM in ovarian cancer cells.

Caption: Proposed signaling pathway of GPAM in ovarian cancer and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

A systematic approach is necessary to characterize the effects of this compound on ovarian cancer cells. The following workflow outlines the key experimental stages, from initial cell line selection to in-depth mechanistic studies.

Caption: A multi-phased experimental workflow for the preclinical evaluation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be expected from the experimental evaluation of this compound on two common ovarian cancer cell lines, SKOV-3 and OVCAR-3.

| Parameter | Cell Line | Control (Vehicle) | This compound (IC50 Concentration) | Fold Change (this compound vs. Control) |

| IC50 (µM) | SKOV-3 | N/A | 15.2 | N/A |

| OVCAR-3 | N/A | 25.8 | N/A | |

| Cell Proliferation (BrdU Absorbance) | SKOV-3 | 1.25 ± 0.11 | 0.62 ± 0.08 | -2.02 |

| OVCAR-3 | 1.08 ± 0.09 | 0.55 ± 0.07 | -1.96 | |

| Cell Migration (Migrated Cells/Field) | SKOV-3 | 210 ± 18 | 85 ± 12 | -2.47 |

| OVCAR-3 | 185 ± 15 | 70 ± 10 | -2.64 | |

| Apoptosis (% Annexin V Positive Cells) | SKOV-3 | 4.5 ± 0.8% | 28.2 ± 3.1% | +6.27 |

| OVCAR-3 | 5.1 ± 1.0% | 32.5 ± 3.5% | +6.37 | |

| Relative Protein Expression (Normalized to β-actin) | ||||

| p-Akt/Total Akt | SKOV-3 | 0.95 | 0.42 | -2.26 |

| OVCAR-3 | 0.92 | 0.38 | -2.42 | |

| Cleaved Caspase-3 | SKOV-3 | 0.15 | 0.85 | +5.67 |

| OVCAR-3 | 0.12 | 0.91 | +7.58 | |

| Intracellular LPA Levels (Relative Units) | SKOV-3 | 100 ± 12 | 35 ± 8 | -2.86 |

| OVCAR-3 | 100 ± 15 | 42 ± 9 | -2.38 |

Experimental Protocols

Cell Culture

Human ovarian cancer cell lines SKOV-3 and OVCAR-3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability and IC50 Determination

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value using non-linear regression analysis.

Transwell Migration Assay

-

Pre-coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.

-

Seed 1 x 10⁵ cells in serum-free medium in the upper chamber.

-

Add medium containing 10% FBS as a chemoattractant to the lower chamber.

-

Treat the cells in the upper chamber with this compound at the predetermined IC50 concentration.

-

Incubate for 24 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane.

-

Fix and stain the migrated cells on the lower surface with crystal violet.

-

Count the number of migrated cells in five random fields under a microscope.

Annexin V/PI Apoptosis Assay

-

Treat cells with this compound at the IC50 concentration for 48 hours.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis

-

Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using the BCA protein assay.

-

Separate equal amounts of protein (30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against GPAM, p-Akt, Akt, Cleaved Caspase-3, and β-actin overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using image analysis software and normalize to β-actin.

Conclusion

The preclinical evaluation framework outlined in this guide provides a comprehensive approach to investigating the therapeutic potential of this compound in ovarian cancer. By targeting GPAM, this compound is hypothesized to inhibit cell proliferation and migration, and induce apoptosis in ovarian cancer cells. The successful completion of these studies would provide a strong rationale for further in vivo testing and potential clinical development of this compound as a novel targeted therapy for ovarian cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. Glycerol-3-phosphate Acyltransferase 1 Promotes Tumor Cell Migration and Poor Survival in Ovarian Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Label-Free Quantification Mass Spectrometry Identifies Protein Markers of Chemotherapy Response in High-Grade Serous Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FSG67 In Vivo Studies in Mice

For Researchers, Scientists, and Drug Development Professionals

Application Notes

FSG67 is a potent and specific inhibitor of glycerol-3-phosphate acyltransferase (GPAT), the enzyme that catalyzes the initial and rate-limiting step in the de novo synthesis of glycerolipids.[1][2] By blocking this pathway, this compound has demonstrated significant effects on lipid metabolism, cellular signaling, and energy homeostasis. Its utility has been explored in various preclinical models, including studies on liver regeneration, obesity, and cancer.

Mechanism of Action: this compound exerts its biological effects primarily through the inhibition of GPAT, leading to a reduction in the synthesis of lysophosphatidic acid (lysoPA) and phosphatidic acid (PA).[3] This reduction in key lipid signaling molecules has been shown to impact downstream cellular processes. Notably, this compound has been found to decrease the phosphorylation of glycogen synthase kinase-3β (GSK3β), a critical component of the canonical Wnt/β-catenin signaling pathway.[3][4] This interference with Wnt/β-catenin signaling can, in turn, affect cell proliferation and survival. Additionally, in the context of cancer, particularly acute myeloid leukemia (AML), inhibition of GPAM by this compound induces mitochondrial fission and decreases oxidative phosphorylation, thereby inhibiting cancer cell proliferation.

Preclinical Applications:

-

Liver Regeneration: In mouse models of acetaminophen (APAP)-induced liver injury, this compound has been shown to blunt liver regeneration by altering GSK3β and Wnt/β-catenin signaling.

-

Obesity and Metabolic Disorders: In diet-induced obese mice, this compound administration led to reduced food intake, decreased body weight and adiposity, enhanced fatty acid oxidation, and improved insulin sensitivity. A dosage of 5 mg/kg has been shown to have anti-obesity properties in this context.

-

Oncology: this compound has shown potential as an anticancer agent. It exhibits anti-leukemic properties against Acute Myeloid Leukemia (AML) without affecting normal hematopoietic cells. Its mechanism in AML involves the induction of mitochondrial fission and inhibition of oxidative phosphorylation. Given that higher GPAM expression is associated with a worse prognosis in ovarian cancer, this compound is also being considered as a potential therapeutic for this malignancy.

In Vivo Experimental Protocol: Evaluation of this compound in a Murine Xenograft Model of Cancer

This protocol provides a detailed methodology for assessing the anti-tumor efficacy of this compound in a mouse xenograft model.

1. Animal Model and Husbandry:

-

Species/Strain: Female athymic nude mice (nu/nu), 6-8 weeks old.

-

Housing: Mice should be housed in a specific pathogen-free (SPF) environment in sterile, filtered-air laminar flow cabinets. Cages, bedding, food, and water should be autoclaved.

-

Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.

2. Tumor Cell Culture and Implantation:

-

Cell Line: A suitable human cancer cell line with documented dependence on lipid metabolism (e.g., ovarian cancer cell line OVCAR-3, or an AML cell line like MV4-11).

-

Cell Culture: Culture cells according to the supplier's recommendations. Harvest cells in the exponential growth phase.

-

Implantation:

-

Resuspend the cancer cells in sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) to a final concentration of 5 x 10^7 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.

-

3. Experimental Groups and Treatment:

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into the following treatment groups (n=8-10 mice per group):

-

Group 1: Vehicle Control: Administer the vehicle solution (e.g., DMSO or PBS) via intraperitoneal (i.p.) injection.

-

Group 2: this compound Treatment: Administer this compound at a dose of 20 mg/kg via i.p. injection. This dosage has been shown to be effective in modulating signaling pathways in vivo.

-

-

This compound Preparation and Administration:

-

This compound can be dissolved in a vehicle such as DMSO. For in vivo administration, it can be further diluted in a suitable buffer like PBS.

-

Administer the treatment daily or every other day for a period of 3-4 weeks.

-

4. Efficacy Endpoints and Monitoring:

-

Tumor Volume: Continue to measure tumor volume throughout the study.

-

Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

-

Study Termination: Euthanize the mice when tumors reach a predetermined endpoint (e.g., >2000 mm³), or if there are signs of significant morbidity.

5. Tissue Collection and Analysis:

-

At the end of the study, euthanize the mice and collect blood via cardiac puncture.

-

Excise the tumors and weigh them. A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (Western blot, RT-PCR) and another portion fixed in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).

-

Collect major organs (liver, spleen, kidneys) for histological analysis to assess any potential toxicity.

6. Data Analysis:

-

Analyze differences in tumor growth between the treatment and control groups using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

-

Compare final tumor weights using a t-test or one-way ANOVA.

-

Analyze molecular and histological data to confirm the mechanism of action of this compound.

Quantitative Data Summary

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Cell/Animal Model | Reference |

| IC50 (GPAT inhibition) | 24 µM | Not specified | |

| IC50 (Mitochondrial GPAT) | 24.7 ± 2.1 µM | Isolated mitochondrial GPATs | |

| IC50 (GPAT in isolated mitochondria) | 30.2 µM | Isolated mitochondria | |

| IC50 (GPAT2 in isolated mitochondria) | 42.1 µM | Isolated mitochondria | |

| IC50 (Triglyceride synthesis) | 33.9 µM | 3T3-L1 adipocytes | |

| IC50 (Phosphatidylcholine synthesis) | 36.3 µM | 3T3-L1 adipocytes | |

| Effective In Vivo Dose (Liver Regeneration Study) | 20 mg/kg | Mice (APAP overdose model) | |

| Effective In Vivo Dose (Obesity Study) | 5 mg/kg | Diet-induced obese mice |

Table 2: Key In Vivo Findings from this compound Studies in Mice

| Study Focus | Animal Model | This compound Dose | Key Findings | Reference |

| Liver Regeneration | Acetaminophen overdose | 20 mg/kg i.p. | Reduced hepatocyte proliferation; Decreased GSK3β phosphorylation; Reduced Cyclin D1 expression. | |

| Obesity | Diet-induced obese | 5 mg/kg i.p. | Reduced food intake and body weight; Increased fat oxidation; Improved insulin sensitivity. | |

| Acute Myeloid Leukemia | AML xenograft | Not specified | Anti-leukemic properties without affecting normal hematopoietic cells. |

Visualizations

Caption: Signaling pathway affected by this compound.

Caption: Experimental workflow for in vivo this compound studies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. agscientific.com [agscientific.com]

- 3. The inhibitor of glycerol 3-phosphate acyltransferase this compound blunts liver regeneration after acetaminophen overdose by altering GSK3β and Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

Optimal Dosage of FSG67 for Diet-Induced Obesity Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for determining the optimal dosage of FSG67, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT), for research in diet-induced obesity (DIO). This compound has demonstrated significant efficacy in reducing adiposity, improving insulin sensitivity, and decreasing food intake in preclinical models of obesity.[1][2] This document outlines detailed protocols for in vivo studies, including the preparation and administration of this compound, the establishment of a DIO mouse model, and key experimental procedures to assess metabolic parameters. All quantitative data from cited studies are summarized for easy comparison, and signaling pathways and experimental workflows are visualized using diagrams.

Introduction

Obesity is a global health crisis characterized by excessive adipose tissue accumulation, leading to a cluster of metabolic disorders including type 2 diabetes, cardiovascular disease, and non-alcoholic fatty liver disease. A key driver of obesity is the overconsumption of high-fat diets, which leads to an increase in triglyceride synthesis and storage. Glycerol-3-phosphate acyltransferase (GPAT) is the rate-limiting enzyme in the de novo pathway of triglyceride synthesis, making it a promising therapeutic target for obesity.[1][2]

This compound is a small molecule inhibitor of GPAT that has been shown to effectively reduce body weight and improve metabolic health in mouse models of DIO.[1] This document provides researchers with the necessary information and detailed protocols to effectively utilize this compound in their own DIO studies.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by inhibiting GPAT, the initial and committed step in the synthesis of glycerolipids, including triglycerides. By blocking GPAT, this compound reduces the production of lysophosphatidic acid, a precursor for both triglycerides and phospholipids. This leads to a decrease in lipid accumulation in various tissues, including white and brown adipose tissue and the liver. Furthermore, this compound has been shown to modulate the expression of genes involved in lipogenesis and fatty acid oxidation. In the central nervous system, this compound can directly act to reduce food intake, at least in part by decreasing the expression of orexigenic neuropeptides such as Agouti-related peptide (AgRP) and Neuropeptide Y (NPY) in the hypothalamus.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vivo studies of this compound in diet-induced obese mice.

Table 1: In Vivo Efficacy of this compound in Diet-Induced Obese (DIO) Mice

| Parameter | Vehicle Control | This compound (5 mg/kg/day, i.p.) | Pair-Fed Control | Reference |

| Body Weight Change | ||||

| Gradual Weight Loss | Gain | ~12% loss | ~6% loss | |

| Food Intake | ||||

| Acute (24h, 20 mg/kg) | Ad libitum | Significant decrease | N/A | |

| Chronic (transient) | Ad libitum | Hypophagia for 9-10 days | Matched to this compound group | |

| Adiposity | ||||

| Fat Mass | High | Significantly reduced | Reduced | |

| Metabolic Parameters | ||||

| Glucose Tolerance | Impaired | Improved | Improved | |

| Insulin Sensitivity | Impaired | Improved | Improved | |

| Respiratory Exchange Ratio | Low (High-fat diet) | Further decreased | Decreased |

Table 2: In Vitro and In Vivo Dosage Information for this compound

| Application | Species/Cell Line | Dosage/Concentration | Route | Observations | Reference |

| In Vitro | 3T3-L1 Adipocytes | IC50: 33.9 µM (Triglyceride synthesis) | N/A | Inhibition of acylglyceride synthesis | |

| IC50: 36.3 µM (Phosphatidylcholine synthesis) | N/A | ||||

| In Vivo (Systemic) | Lean Mice (acute) | 20 mg/kg | i.p. | Weight loss and decreased food consumption | |

| DIO Mice (acute) | 20 mg/kg | i.p. | Weight loss | ||

| DIO Mice (chronic) | 1, 2, 5 mg/kg (daily) | i.p. | 5 mg/kg chosen for gradual weight loss | ||

| In Vivo (Central) | Lean Mice | 100 nmol | i.c.v. | 24-h weight loss | |

| 320 nmol | i.c.v. | 24-h weight loss and feeding suppression |

Experimental Protocols

Diet-Induced Obesity (DIO) Mouse Model

This protocol describes the induction of obesity in mice through a high-fat diet, a model that closely mimics human obesity.

Materials:

-

C57BL/6J mice (male, 6 weeks old)

-

High-fat diet (HFD; e.g., 60% kcal from fat)

-

Control low-fat diet (LFD; e.g., 10% kcal from fat)

-

Animal caging with bedding

-

Water bottles

-

Animal scale

Procedure:

-

Acclimate 6-week-old C57BL/6J male mice to the animal facility for one week with ad libitum access to standard chow and water.

-

After acclimation, switch the diet of the experimental group to a high-fat diet (60% kcal from fat). The control group will receive a low-fat diet (10% kcal from fat).

-

House mice individually or in small groups and maintain them on their respective diets for 12-16 weeks to induce obesity.

-

Monitor body weight and food intake weekly.

-

Once a significant difference in body weight is observed between the HFD and LFD groups, the mice are considered diet-induced obese and are ready for the intervention study.

This compound Preparation and Administration

This compound Preparation:

-

This compound is dissolved in a suitable vehicle. For in vivo studies, this compound can be dissolved and neutralized with NaOH in glucose-free RPMI 1640 or PBS.

Intraperitoneal (i.p.) Injection:

-

Restrain the mouse appropriately.

-

Locate the injection site in the lower abdominal quadrant.

-

Insert a 25-27 gauge needle at a 30-45 degree angle.

-

Administer the prepared this compound solution. The total injection volume should not exceed 10 ml/kg body weight. For the cited studies, a total injection volume of 50 µl was used.

Intracerebroventricular (i.c.v.) Injection: This is a surgical procedure and requires appropriate training and anesthesia.

-

Anesthetize the mouse.

-

Secure the mouse in a stereotaxic frame.

-

Make a small incision in the scalp to expose the skull.

-

Using stereotaxic coordinates, drill a small hole over the lateral ventricle.

-

Slowly inject the this compound solution into the ventricle using a microsyringe.

-

Suture the incision and allow the mouse to recover.

Key Experimental Assays

a. Glucose Tolerance Test (GTT):

-

Fast mice for 6 hours with free access to water.

-

Record the baseline blood glucose level (time 0) from a tail snip.

-

Administer a glucose solution (1-2 g/kg body weight) via i.p. injection or oral gavage.

-

Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

b. Insulin Tolerance Test (ITT):

-

Fast mice for 4-6 hours.

-

Record the baseline blood glucose level.

-

Administer human insulin (0.75-1.0 U/kg body weight) via i.p. injection.

-

Measure blood glucose levels at 15, 30, 60, and 90 minutes post-insulin injection.

c. Indirect Calorimetry:

-

Acclimate individual mice to the metabolic cages for at least 24 hours.

-

Monitor oxygen consumption (VO2) and carbon dioxide production (VCO2) continuously over a 24-48 hour period.

-

Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) and energy expenditure.

d. Conditioned Taste Aversion (CTA):

-

Water-deprive mice for a set period.

-

On the conditioning day, provide a novel tasting solution (e.g., saccharin) followed by an i.p. injection of this compound at a dose that induces hypophagia (e.g., 20 mg/kg). Control groups receive vehicle.

-

On the test day, offer the mice a two-bottle choice between water and the novel tasting solution.

-

Measure the consumption of each liquid to determine if a taste aversion was formed. A lack of aversion suggests the hypophagia is not due to malaise.

e. Gene Expression Analysis (qPCR):

-

Euthanize mice and collect tissues of interest (e.g., white adipose tissue, liver, hypothalamus).

-

Isolate total RNA from the tissues.

-

Perform reverse transcription to synthesize cDNA.

-

Use quantitative PCR (qPCR) to measure the expression levels of target genes (e.g., ACC1, FAS, GPAT1, CPT-1, UCP-2, AgRP, NPY) relative to a stable housekeeping gene.

Conclusion

This compound is a promising pharmacological agent for the treatment of diet-induced obesity and its associated metabolic complications. The optimal dosage for chronic studies in DIO mice appears to be 5 mg/kg/day administered intraperitoneally, which induces gradual weight loss without causing conditioned taste aversion. The detailed protocols provided in these application notes will enable researchers to effectively design and execute preclinical studies to further investigate the therapeutic potential of this compound and other GPAT inhibitors. Careful adherence to these methodologies will ensure the generation of robust and reproducible data in the field of obesity and metabolic disease research.

References

Application Notes and Protocols for FSG67 Administration in Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the vehicle solutions and protocols for the administration of FSG67, a potent inhibitor of glycerol-3-phosphate acyltransferase (GPAT), in preclinical animal models. The information compiled from published research is intended to guide the design and execution of in vivo studies for metabolic and liver disease research.

Introduction

This compound is a small molecule inhibitor of GPAT, the enzyme that catalyzes the initial and rate-limiting step in the synthesis of triacylglycerols and glycerophospholipids.[1][2] By inhibiting GPAT, this compound has been shown to reduce food intake, decrease adiposity, and improve insulin sensitivity in diet-induced obese mice.[1][3] Furthermore, it has been utilized to study lipid metabolism's role in liver regeneration following injury.[4] The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in animal studies.

Mechanism of Action